HDAC1 Inhibitory Activity of 2-Amino-3,5-dimethylbenzamide vs. Closest Analogs
2-Amino-3,5-dimethylbenzamide exhibits moderate inhibitory activity against histone deacetylase 1 (HDAC1) with an IC50 of 269 nM [1]. This activity is structurally dependent on the 2-amino group and the 3,5-dimethyl substitution. While this activity is orders of magnitude less potent than optimized HDAC inhibitors like LMK-235 (HDAC4/5 IC50 ~4-11 nM), it is significant when compared to the unsubstituted benzamide baseline, which shows no measurable HDAC inhibition . The presence of the 2-amino group is critical, as 3,5-dimethylbenzamide alone lacks this activity .
| Evidence Dimension | Inhibitory Activity against HDAC1 |
|---|---|
| Target Compound Data | IC50 = 269 nM |
| Comparator Or Baseline | Unsubstituted Benzamide: No measurable inhibition; LMK-235: IC50 = 4-11 nM (HDAC4/5) |
| Quantified Difference | 269 nM vs. inactive (baseline); 269 nM vs. 4-11 nM (LMK-235) |
| Conditions | Recombinant human HDAC1 assay, 10 min preincubation, 60 min substrate addition, spectrophotometric analysis |
Why This Matters
This data positions the compound as a synthetically accessible starting point for HDAC inhibitor optimization, not as a final therapeutic candidate.
- [1] BindingDB. BDBM50491439 CHEMBL2381738: HDAC1 inhibition data for 2-Amino-3,5-dimethylbenzamide. 2020. View Source
